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molecular formula C6H6ClN3O2 B8775343 Ethyl 6-chloro-1,2,4-triazine-5-carboxylate

Ethyl 6-chloro-1,2,4-triazine-5-carboxylate

Cat. No. B8775343
M. Wt: 187.58 g/mol
InChI Key: TYZSFECISXXUCW-UHFFFAOYSA-N
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Patent
US07928106B2

Procedure details

6-Oxo-1,6-dihydro-[1,2,4]triazine-5-carboxylic acid ethyl ester (115 mg, 0.68 mmol) in POCl3 (1.5 ml) was heated to 100° C. for 2 h. All volatiles were then removed and the remaining residue was diluted with cold CHCl3 and carefully neutralized with sat. NaHCO3-solution. This mixture was extracted with cold CHCl3. The organic phase was then washed with cold brine, dried (Na2SO4) and evaporated to give the crude title compound (115 mg, 90%) as brown gum, which was used in the next reaction step without further purification. MS: m/e=188.2 [M+H+].
Name
6-Oxo-1,6-dihydro-[1,2,4]triazine-5-carboxylic acid ethyl ester
Quantity
115 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:11](=O)[NH:10][N:9]=[CH:8][N:7]=1)=[O:5])[CH3:2].O=P(Cl)(Cl)[Cl:15]>>[CH2:1]([O:3][C:4]([C:6]1[N:7]=[CH:8][N:9]=[N:10][C:11]=1[Cl:15])=[O:5])[CH3:2]

Inputs

Step One
Name
6-Oxo-1,6-dihydro-[1,2,4]triazine-5-carboxylic acid ethyl ester
Quantity
115 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NC=NNC1=O
Name
Quantity
1.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All volatiles were then removed
ADDITION
Type
ADDITION
Details
the remaining residue was diluted with cold CHCl3
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with cold CHCl3
WASH
Type
WASH
Details
The organic phase was then washed with cold brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CN=NC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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